molecular formula C7H11NO3S B2937994 3-Propanoyl-1,3-thiazolidine-4-carboxylic acid CAS No. 41663-58-5

3-Propanoyl-1,3-thiazolidine-4-carboxylic acid

Cat. No.: B2937994
CAS No.: 41663-58-5
M. Wt: 189.23
InChI Key: YRPJCLHVMRYOQF-UHFFFAOYSA-N
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Description

3-Propanoyl-1,3-thiazolidine-4-carboxylic acid is a heterocyclic compound that contains a thiazolidine ring, which is a five-membered ring with sulfur and nitrogen atoms at positions 1 and 3, respectively.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Propanoyl-1,3-thiazolidine-4-carboxylic acid typically involves the reaction of thiazolidine-4-carboxylic acid with propanoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-Propanoyl-1,3-thiazolidine-4-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under mild to moderate conditions to prevent decomposition of the compound .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce various acyl derivatives .

Scientific Research Applications

3-Propanoyl-1,3-thiazolidine-4-carboxylic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-Propanoyl-1,3-thiazolidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can modulate various biological processes by binding to enzymes or receptors, leading to changes in cellular functions. For example, it may exert its effects by inhibiting oxidative stress or modulating inflammatory pathways .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 3-Propanoyl-1,3-thiazolidine-4-carboxylic acid include:

Uniqueness

This compound is unique due to the presence of the propanoyl group, which can enhance its reactivity and potential biological activities compared to its parent compound and other derivatives .

Properties

IUPAC Name

3-propanoyl-1,3-thiazolidine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO3S/c1-2-6(9)8-4-12-3-5(8)7(10)11/h5H,2-4H2,1H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRPJCLHVMRYOQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1CSCC1C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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